molecular formula C16H25N3O B8383541 N-[3-[1-(3-Aminopropyl)-4-piperidinyl]phenyl]acetamide

N-[3-[1-(3-Aminopropyl)-4-piperidinyl]phenyl]acetamide

Cat. No. B8383541
M. Wt: 275.39 g/mol
InChI Key: HFWZERJLIXANPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[1-(3-Aminopropyl)-4-piperidinyl]phenyl]acetamide is a useful research compound. Its molecular formula is C16H25N3O and its molecular weight is 275.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[3-[1-(3-Aminopropyl)-4-piperidinyl]phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-[1-(3-Aminopropyl)-4-piperidinyl]phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

N-[3-[1-(3-aminopropyl)piperidin-4-yl]phenyl]acetamide

InChI

InChI=1S/C16H25N3O/c1-13(20)18-16-5-2-4-15(12-16)14-6-10-19(11-7-14)9-3-8-17/h2,4-5,12,14H,3,6-11,17H2,1H3,(H,18,20)

InChI Key

HFWZERJLIXANPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CCCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Trifluoroacetic acid (1.0 mL) was added to a solution of tert-butyl 3-{4-[3-(acetylamino)phenyl]-1-piperidinyl}propylcarbamate (340 mg) in dry dichloromethane (10 mL) and the reaction mixture was stirred at room temperature for 5 h. The reaction mixture was basified to pH 12 by addition of a 10% aqueous solution of KOH and then the dichloromethane was removed in vacuo. The aqueous layer was frozen and lyophilized to give a solid, which was extracted with methanol. Removal of the solvent gave the desired product (120 mg) as an oil: 1H NMR (400 MHz, CDCl3) δ 7.48 (m, 1H), 7.38 (d, 1H, J=7.7 Hz), 7.24 (t, 1H, J=7.7 Hz), 6.99 (d, 1H, J=7.7 Hz), 3.11 (d, 2H, J=11.6 Hz), 2.84 (t, 2H, J=6.6 Hz), 2.59–2.52 (m, 1H), 2.50 (t, 2H, J=6.6 Hz), 2.18–2.09 (m, 2H), 2.13 (s, 3H), 1.90–1.72 (m, 6H).
Quantity
1 mL
Type
reactant
Reaction Step One
Name
tert-butyl 3-{4-[3-(acetylamino)phenyl]-1-piperidinyl}propylcarbamate
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Using the methods described above, the following additional intermediates were synthesized. N-(3-{1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]-4-PIPERIDINYL}PHENYL)-2-METHYLPROPANAMIDE. ESMS m/e: 420.2 (M+H)+. N-(3-{1-[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPYL]-4-PIPERIDINYL}PHENYL)-2-METHYLPROPANAMIDE: ESMS m/e: 434.4 (M+H)+. N-(3-{1-[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTYL]-4-PIPERIDINYL}PHENYL)-2-METHYLPROPANAMIDE: ESMS m/e: 448.4 (M+H)+. N-(3-{1-[5-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PENTYL]-4-PIPERIDINYL}PHENYL)-2-METHYLPROPANAMIDE. ESMS m/e: 462.4 (M+H)+. N-(3-{1-[6-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)HEXYL]-4-PIPERIDINYL}PHENYL)-2-METHYLPROPANAMIDE: ESMS m/e: 476.4 (M+H)+.
Name
N-(3-{1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]-4-PIPERIDINYL}PHENYL)-2-METHYLPROPANAMIDE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(3-{1-[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPYL]-4-PIPERIDINYL}PHENYL)-2-METHYLPROPANAMIDE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-(3-{1-[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTYL]-4-PIPERIDINYL}PHENYL)-2-METHYLPROPANAMIDE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
N-(3-{1-[5-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PENTYL]-4-PIPERIDINYL}PHENYL)-2-METHYLPROPANAMIDE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
N-(3-{1-[6-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)HEXYL]-4-PIPERIDINYL}PHENYL)-2-METHYLPROPANAMIDE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

TFA (1.0 mL) was added to a solution of tert-butyl N-(3-{4-[3-(acetylamino)phenyl]piperidino}propyl)carbamate (340 mg) in dry dichloromethane (10 mL) and stirred at room temperature for 5 h. A 10% aqueous solution of KOH was added to the reaction mixture until pH>6 and then the dichloromethane was removed in vacuo. The aqueous layer was frozen and lyophilized to give a solid, which was extracted with methanol. Removal of the solvent gave the desired product (120 mg) as an oil: 1H NMR (CDCl3) δ 7.23–7.16 (apparent t, 1H, J=7.5 Hz), 6.95–6.92 (m, 1H), 3.03–2.99 (m, 2H), 2.77–2.73 (t, 2H, J=6.6 Hz), 2.50–1.60 (m, 10H), 2.13 (s, 3H).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
tert-butyl N-(3-{4-[3-(acetylamino)phenyl]piperidino}propyl)carbamate
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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